molecular formula C18H24N4O B2793604 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole CAS No. 2415623-17-3

5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B2793604
CAS No.: 2415623-17-3
M. Wt: 312.417
InChI Key: QWEGJARJFJUTMY-UHFFFAOYSA-N
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Description

5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a complex organic compound with a unique structure that combines a pyrrolo[3,4-c]pyrrole core with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydropyrrolo[3,4-c]pyrrole structure.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a nitrile oxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it is investigated for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry

In industry, it is considered for use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.

    3-Propan-2-yl-1,2,4-oxadiazole: Lacks the pyrrolo[3,4-c]pyrrole core, resulting in different biological activity.

Uniqueness

The combination of the pyrrolo[3,4-c]pyrrole core with the oxadiazole ring in 5-({5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole provides a unique structural framework that enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-[(5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13(2)18-19-17(23-20-18)12-21-8-14-10-22(11-15(14)9-21)16-6-4-3-5-7-16/h3-7,13-15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEGJARJFJUTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CC3CN(CC3C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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